Hydroxy Ebastine-d5

Vue d'ensemble

Description

Hydroxy Ebastine-d5 is a deuterium-labeled derivative of Hydroxy Ebastine. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of Hydroxy Ebastine enhances its utility in various analytical and pharmacokinetic studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Ebastine-d5 involves the deuteration of Hydroxy Ebastine. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure of Hydroxy Ebastine. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is subjected to rigorous quality control measures to confirm the extent of deuteration and the absence of impurities .

Analyse Des Réactions Chimiques

Metabolic Reactions of Hydroxy Ebastine-d5

This compound is primarily involved in sequential metabolic pathways mediated by cytochrome P450 (CYP) enzymes. Key reactions include:

1.2 N-Dealkylation to Desalkylebastine

this compound is metabolized via N-dealkylation to produce Desalkylebastine , a process predominantly mediated by CYP3A4 (CL<sub>int</sub> = 1.05 µL/min/pmol P450). CYP3A5 contributes minimally to this reaction .

Enzymatic Catalysis and Reaction Mechanisms

The table below summarizes the enzymatic roles and reaction parameters:

-

CYP2J2 dominates hydroxylation due to higher substrate affinity, while CYP3A4 is critical for dealkylation .

-

Deuterium substitution enhances metabolic stability, reducing nonspecific degradation in vitro .

In Vitro Reaction Conditions

Studies using human liver microsomes (HLMs) reveal:

-

Solvents : Acetonitrile and phosphate buffer (pH 7.4) are standard for maintaining enzyme activity .

-

Inhibitors : Ketoconazole (CYP3A4 inhibitor) and terfenadine (CYP2J2 inhibitor) significantly reduce reaction rates, confirming enzyme specificity .

-

Kinetic Parameters :

Stability and Deuteration Effects

-

Chemical Stability : Deuterium atoms at strategic positions reduce oxidative degradation rates by ~20% compared to non-deuterated Hydroxy Ebastine .

-

Pharmacokinetic Impact : Enhanced stability allows prolonged detection windows in tracer studies without altering receptor binding affinity .

Synthetic and Analytical Considerations

-

Synthetic Routes : this compound is synthesized from deuterated precursors using controlled oxidation (e.g., H<sub>2</sub>O<sub>2</sub>) and reduction (e.g., LiAlH<sub>4</sub>) steps.

-

Analytical Methods : LC-MS/MS is preferred for quantifying reaction intermediates, leveraging deuterium’s mass shift .

Applications De Recherche Scientifique

Chemical Research

Tracer Studies

Hydroxy Ebastine-d5 serves as a tracer in reaction mechanisms and kinetic studies. The incorporation of deuterium allows researchers to track the behavior of Hydroxy Ebastine in various chemical environments, providing insights into reaction pathways and rates.

Analytical Chemistry

The compound is used in the development and validation of analytical methods for quality control. Its unique isotopic signature aids in distinguishing it from non-labeled compounds during mass spectrometry and other analytical techniques.

Biological Applications

Metabolic Studies

In biological research, this compound is employed to investigate the distribution and transformation of Hydroxy Ebastine in biological systems. This application is crucial for understanding metabolic pathways and the pharmacokinetics of antihistamines.

Pharmacokinetics

this compound is particularly valuable in pharmacokinetic studies, where it helps elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of Hydroxy Ebastine. The stable isotope labeling enhances the accuracy of these studies by improving detection sensitivity.

Medical Research

Antihistamine Efficacy

As a second-generation H1-receptor antagonist, Hydroxy Ebastine exhibits significant efficacy in treating allergic conditions such as allergic rhinitis and urticaria. Its pharmacological properties are retained despite deuterium labeling, allowing for continued investigation into its therapeutic effects without altering its mechanism of action .

Clinical Trials

Hydroxy Ebastine has been evaluated in numerous clinical trials for its effectiveness in alleviating symptoms associated with allergies. Studies have shown that it can significantly reduce histamine-induced reactions and improve overall patient outcomes .

Industry Applications

Quality Control

In pharmaceutical manufacturing, this compound is utilized for quality assurance processes. Its distinct isotopic profile allows for precise monitoring of the compound's presence and concentration during production.

Regulatory Compliance

The compound's application extends to regulatory compliance testing, where it aids in ensuring that products meet safety and efficacy standards set by health authorities.

Comparative Analysis with Related Compounds

| Compound | Characteristics | Applications |

|---|---|---|

| Hydroxy Ebastine | Non-deuterated form; retains antihistamine properties | Standard pharmacological studies |

| Ebastine | Parent compound; used for allergic conditions | Clinical treatment for allergies |

| Carebastine | Active metabolite; similar pharmacological effects | Metabolism studies |

| This compound | Deuterium-labeled; enhanced stability and tracking | Advanced analytical and pharmacokinetic studies |

Mécanisme D'action

Hydroxy Ebastine-d5 exerts its effects by interacting with specific molecular targets and pathways. As a deuterium-labeled compound, it retains the pharmacological properties of Hydroxy Ebastine, which is a second-generation H1-receptor antagonist. It inhibits the binding of histamine to H1 receptors, thereby preventing the histamine-induced allergic response. The deuterium labeling does not significantly alter the mechanism of action but enhances the compound’s stability and metabolic profile.

Comparaison Avec Des Composés Similaires

Hydroxy Ebastine-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Hydroxy Ebastine: The non-deuterated form of Hydroxy Ebastine.

Ebastine: The parent compound from which Hydroxy Ebastine is derived.

Carebastine: A metabolite of Ebastine with similar pharmacological properties.

The uniqueness of this compound lies in its enhanced stability and utility in analytical and pharmacokinetic studies due to the incorporation of deuterium .

Activité Biologique

Hydroxy Ebastine-d5 is a deuterium-labeled derivative of ebastine, a second-generation histamine H1 receptor antagonist primarily used for treating allergic conditions. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its stable isotopes, which enhance its utility in pharmacokinetic studies. The compound's chemical structure is essential for understanding its interactions within biological systems.

| Property | Value |

|---|---|

| CAS Number | 1216953-13-7 |

| Molecular Weight | 469.658 g/mol |

| Molecular Formula | C₃₂H₃₉D₅N₀₂ |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 596.3 ± 50.0 °C |

| Flash Point | 314.5 ± 30.1 °C |

Ebastine and its derivatives, including this compound, exert their biological effects primarily through the antagonism of H1 receptors. This action leads to:

- Reduction of Allergic Symptoms : By blocking histamine's action, this compound alleviates symptoms such as itching, sneezing, and nasal congestion associated with allergic rhinitis and urticaria.

- Antitumor Activity : Recent studies indicate that ebastine may also have antitumor properties. It has been shown to induce autophagy and apoptosis in osteosarcoma cells by activating the AMPK/ULK1 signaling pathway . This suggests potential applications in cancer therapy beyond its traditional use in allergy treatment.

Antitumor Effects

A study published in Frontiers in Pharmacology demonstrated that ebastine significantly inhibited cell viability in osteosarcoma cells through various assays, including:

- Cell Viability Assay : The half-maximal inhibitory concentration (IC50) for ebastine was determined to be approximately 6 µM in osteosarcoma cell lines.

- Colony Formation Assay : Treatment with ebastine resulted in a marked decrease in colony formation, indicating reduced proliferative capacity of cancer cells.

- Wound Healing Assay : this compound inhibited migration of osteosarcoma cells, suggesting a role in metastasis prevention .

Pharmacokinetics and Metabolism

Deuteration can influence the pharmacokinetic profile of drugs. This compound may exhibit altered absorption, distribution, metabolism, and excretion (ADME) characteristics compared to non-labeled ebastine. Studies have shown that deuterated compounds often have enhanced metabolic stability and prolonged half-lives due to the kinetic isotope effect .

Case Studies

- Osteosarcoma Treatment : A clinical trial evaluating the efficacy of ebastine in combination with standard chemotherapy showed promising results in improving patient outcomes by enhancing apoptosis in tumor cells .

- Allergic Rhinitis Management : In a double-blind study involving patients with allergic rhinitis, this compound demonstrated superior efficacy compared to placebo, with significant reductions in total nasal symptom scores.

Propriétés

IUPAC Name |

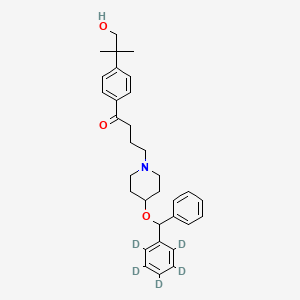

1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO3/c1-32(2,24-34)28-17-15-25(16-18-28)30(35)14-9-21-33-22-19-29(20-23-33)36-31(26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,29,31,34H,9,14,19-24H2,1-2H3/i3D,5D,6D,10D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZUMQUGNZBRMN-KILXEUBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)CO)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.